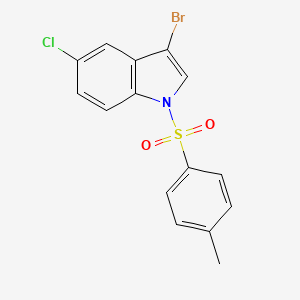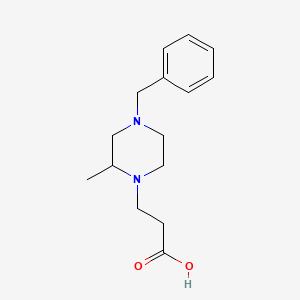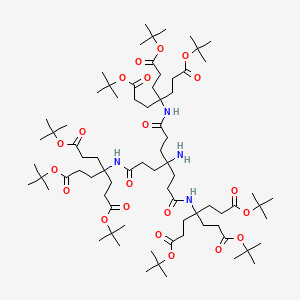
Dendron P5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dendron P5 is a dendritic polymer, a type of macromolecule characterized by its highly branched, tree-like structure. Dendritic polymers, including dendrons and dendrimers, have gained significant attention in recent years due to their unique properties and potential applications in various fields such as nanotechnology, medicine, and materials science. This compound, in particular, is known for its well-defined architecture and multiple functional groups, making it a versatile compound for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dendron P5 typically involves a step-by-step process known as the divergent method. This method starts with a multifunctional core, to which monomer units are added in successive layers, or generations, to form the dendritic structure. Each generation involves a series of reactions, such as acylation and hydrogenation, to build the dendron layer by layer .
Industrial Production Methods
Industrial production of this compound often employs automated synthesis techniques to ensure consistency and scalability. The process involves the use of specialized reactors and precise control of reaction conditions, such as temperature, pressure, and pH, to achieve high yields and purity. The use of click chemistry, a highly efficient and selective synthetic strategy, is also common in the industrial production of dendritic polymers .
化学反应分析
Types of Reactions
Dendron P5 undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the dendritic structure.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
科学研究应用
Dendron P5 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex macromolecular architectures and nanostructures.
Biology: Employed in the development of biosensors and drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents.
Medicine: Investigated for its potential in targeted drug delivery, imaging, and diagnostics.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique physical and chemical properties
作用机制
The mechanism of action of Dendron P5 involves its interaction with specific molecular targets and pathways. For example, in drug delivery applications, this compound can encapsulate therapeutic agents and release them in a controlled manner at the target site. The dendritic structure allows for high loading capacity and precise control over the release kinetics. Additionally, the multiple functional groups on the surface of this compound can be modified to enhance its interaction with specific biological targets, such as cell receptors or enzymes .
相似化合物的比较
Similar Compounds
Polyamidoamine (PAMAM) Dendrimers: Known for their well-defined structure and biocompatibility, commonly used in drug delivery and gene therapy.
Polypropylene Imine (PPI) Dendrimers: Characterized by their nitrogen-rich structure, used in catalysis and materials science.
Bis-MPA Dendrimers: Based on 2,2-bismethylolpropionic acid, used in biomedical applications and as scaffolds for functional materials
Uniqueness of Dendron P5
This compound stands out due to its unique combination of structural precision, multiple functional groups, and versatility in various applications. Its ability to undergo a wide range of chemical reactions and its compatibility with different synthetic strategies make it a valuable compound in both research and industrial settings .
属性
分子式 |
C76H134N4O21 |
|---|---|
分子量 |
1439.9 g/mol |
IUPAC 名称 |
ditert-butyl 4-[[4-amino-7-[[1,7-bis[(2-methylpropan-2-yl)oxy]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-1,7-dioxoheptan-4-yl]amino]-4-[3-[[1,7-bis[(2-methylpropan-2-yl)oxy]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-1,7-dioxoheptan-4-yl]amino]-3-oxopropyl]-7-oxoheptanoyl]amino]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]heptanedioate |
InChI |
InChI=1S/C76H134N4O21/c1-64(2,3)93-55(84)31-43-74(44-32-56(85)94-65(4,5)6,45-33-57(86)95-66(7,8)9)78-52(81)28-40-73(77,41-29-53(82)79-75(46-34-58(87)96-67(10,11)12,47-35-59(88)97-68(13,14)15)48-36-60(89)98-69(16,17)18)42-30-54(83)80-76(49-37-61(90)99-70(19,20)21,50-38-62(91)100-71(22,23)24)51-39-63(92)101-72(25,26)27/h28-51,77H2,1-27H3,(H,78,81)(H,79,82)(H,80,83) |
InChI 键 |
RRBIOJFSKVLGLI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)NC(=O)CCC(CCC(=O)NC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C)(CCC(=O)NC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15123181.png)
![7-(diethylamino)-3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B15123188.png)
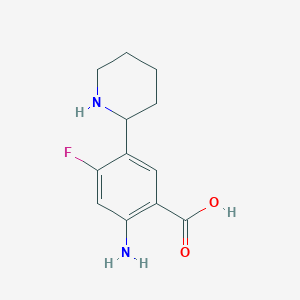
![tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15123196.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B15123198.png)

![[8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B15123205.png)
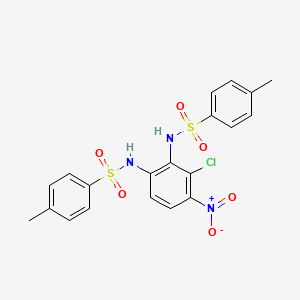
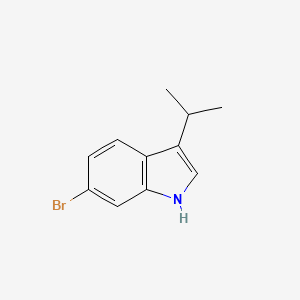
![N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123217.png)
